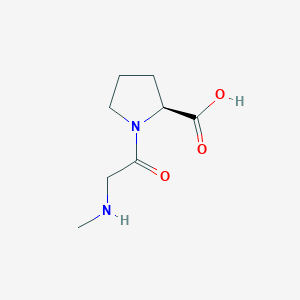

Sar-pro-OH

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H14N2O3 |

|---|---|

Molecular Weight |

186.21 g/mol |

IUPAC Name |

(2S)-1-[2-(methylamino)acetyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C8H14N2O3/c1-9-5-7(11)10-4-2-3-6(10)8(12)13/h6,9H,2-5H2,1H3,(H,12,13)/t6-/m0/s1 |

InChI Key |

FSKVSBCXJHHTLK-LURJTMIESA-N |

Isomeric SMILES |

CNCC(=O)N1CCC[C@H]1C(=O)O |

Canonical SMILES |

CNCC(=O)N1CCCC1C(=O)O |

sequence |

GP |

Origin of Product |

United States |

Chemical Synthesis and Synthetic Methodologies for Sar Pro Oh and Analogs

Protecting Group Strategies for the C-terminal Hydroxyl Group

Methyl and Ethyl Esters

Historically, simple alkyl esters such as methyl and ethyl esters were used for C-terminal protection due to the ease of their formation. mpg.de However, their utility is limited by the harsh conditions required for their removal.

Research Findings: The cleavage of methyl and ethyl esters is typically accomplished through saponification, which involves hydrolysis with an aqueous base. mpg.de This method carries a significant risk of epimerization at the C-terminal amino acid residue, compromising the stereochemical integrity of the peptide. sci-hub.se For peptides containing proline or other N-alkylated amino acids, the risk of diketopiperazine (DKP) formation under basic conditions is also a major concern. sci-hub.se Consequently, methyl and ethyl esters are less frequently used in modern peptide synthesis, especially for complex or sensitive sequences. sci-hub.se In one study, N-acetylproline methyl and ethyl esters were synthesized as model compounds to study conformational impacts, prepared by stirring N-acetylproline in the corresponding alcohol under acidic conditions. beilstein-journals.org

Benzyl (B1604629) (Bn) Ester

The benzyl ester is a widely utilized protecting group for the C-terminus in solution-phase peptide synthesis. vulcanchem.com Its popularity stems from its stability under the conditions of both Fmoc and Boc strategies and its removal under mild, non-hydrolytic conditions.

Research Findings: The benzyl group is typically introduced by reacting the amino acid, such as L-proline, with benzyl alcohol in the presence of an acid catalyst like thionyl chloride (SOCl₂) or p-toluenesulfonic acid (TsOH). researchgate.netvulcanchem.com One reported synthesis of benzyl L-prolinate hydrochloride achieved a 93% yield by reacting L-proline with benzyl alcohol and SOCl₂ at 0–20°C. vulcanchem.com The primary method for deprotection is catalytic hydrogenolysis (e.g., using H₂ gas with a palladium-on-carbon catalyst, Pd/C). vulcanchem.com This cleavage method is mild and orthogonal to the acid-labile (e.g., Boc, tBu) and base-labile (Fmoc) protecting groups, preserving the integrity of the peptide chain. vulcanchem.commasterorganicchemistry.com The lipophilic nature of the benzyl group can also enhance the solubility of the protected peptide in organic solvents during synthesis. vulcanchem.com

tert-Butyl (tBu) Ester

The tert-butyl ester is another cornerstone of C-terminal protection, particularly valued for its orthogonality with the base-labile Fmoc group.

Research Findings: The tBu group is stable to the basic conditions used for Fmoc removal (e.g., piperidine) and to the catalytic hydrogenation used for benzyl group cleavage. mpg.deiris-biotech.de It is, however, readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA), which simultaneously removes other acid-labile side-chain protecting groups (like Boc or trityl). mpg.deiris-biotech.de The introduction of the tBu ester can be achieved through the acid-catalyzed addition of isobutene to the carboxylic acid or by esterification with t-butyl acetate. mpg.deorganic-chemistry.org The gaseous nature of the isobutene byproduct formed during acidic cleavage simplifies the workup and purification process. mpg.de However, the strong acidic conditions required for its removal may not be suitable for all peptides.

Allyl (All) Ester

The allyl ester offers a distinct orthogonal protection strategy, as it is stable to both the acidic and basic conditions commonly used in peptide synthesis. mpg.de

Research Findings: The deprotection of the allyl group is achieved under very mild conditions via Pd(0)-catalyzed allylic transfer, using a scavenger like morpholine (B109124) or dimethyl barbituric acid. mpg.de This unique cleavage condition makes the allyl group orthogonal to most other protecting groups used in peptide synthesis. Allyl esters can be formed through methods such as azeotropic esterification with allyl alcohol. mpg.de In a documented synthesis, Boc-leucyl-L-proline allyl ester (Boc-Leu-Pro-OAll) was prepared by coupling Boc-leucine with proline allyl ester, demonstrating its application in dipeptide synthesis. mpg.de

The following tables summarize the protecting group strategies for the C-terminal hydroxyl group.

Inability to Generate Article on "Sar-pro-OH" Due to Lack of Specific Scientific Data

The request specified a detailed article structure, including subsections on 1D and 2D NMR experiments, quantum-chemical NMR calculations, high-resolution mass spectrometry, and computational conformational sampling. Fulfilling this request would necessitate access to primary research data such as specific chemical shifts, coupling constants, mass-to-charge ratios of fragments, vibrational frequencies, and computational models, none of which were available in the public domain for "this compound."

A recurring but limited mention of "this compound" was found in a broader text on biological magnetic resonance, which alluded to its pH-dependent NMR characteristics. However, this source did not provide the comprehensive, raw spectroscopic data essential for a thorough structural elucidation and conformational analysis as demanded by the article's outline.

Without access to a publication detailing the synthesis and subsequent comprehensive spectroscopic and computational characterization of this compound, the generation of a scientifically accurate and detailed article as requested is not possible. The creation of such an article would require specific, verifiable data points that are not presently available through the conducted searches. Therefore, the request to generate the specified article cannot be fulfilled at this time.

Structural Elucidation and Conformational Analysis of Sar Pro Oh

Computational Approaches for Structural Verification and Conformational Sampling

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

To date, specific molecular dynamics (MD) simulation studies focusing exclusively on the conformational space of isolated Sar-pro-OH are not extensively available in publicly accessible literature. MD simulations are a powerful computational tool used to explore the dynamic nature of molecules over time. mdpi.comrsc.org This method allows researchers to understand how a molecule like this compound might behave in a solution, providing insights into its flexibility and the different shapes, or conformations, it can adopt. mdpi.comnih.gov

While direct MD studies on this compound are not found, related research on similar proline-containing peptides and derivatives highlights the general approaches that would be used. nih.gov Typically, such a study would involve:

Force Field Selection: A suitable force field, such as Amber or CHARMM, would be chosen to model the interatomic forces within the molecule.

Solvation: The this compound molecule would be placed in a simulated solvent box, usually water, to mimic physiological conditions.

Simulation Production: The simulation would be run for a significant duration, often on the order of nanoseconds to microseconds, to adequately sample the conformational landscape. rsc.orgacs.org

Analysis of the resulting trajectory would reveal the most stable conformations, the transitions between them, and key intramolecular interactions, such as hydrogen bonds, that stabilize these structures.

Quantum Mechanics (QM) Calculations for Structural Prediction and Validation

Quantum mechanics (QM) calculations offer a highly accurate method for predicting the geometric and electronic properties of molecules. These methods, such as Density Functional Theory (DFT), are invaluable for understanding the intrinsic properties of a molecule in the absence of environmental effects.

As with MD simulations, dedicated QM studies on this compound are not readily found in the surveyed literature. However, the application of QM to similar small peptides and organic molecules is a standard practice. For this compound, a typical QM study would involve:

Geometry Optimization: This process finds the lowest energy, and therefore most stable, three-dimensional arrangement of the atoms.

Frequency Calculations: These calculations confirm that the optimized structure is a true energy minimum and can predict vibrational spectra (e.g., infrared spectra).

Calculation of Molecular Properties: Various electronic properties, such as charge distribution and molecular orbital energies, can be computed to understand the molecule's reactivity and interaction potential.

These theoretical predictions provide a crucial benchmark for validating experimental data and for parameterizing the force fields used in MD simulations.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in its solid, crystalline form. This experimental technique provides unambiguous information about bond lengths, bond angles, and the packing of molecules in a crystal lattice.

A search of crystallographic databases and the broader scientific literature did not yield a publicly available crystal structure for this compound. The successful application of this technique relies on the ability to grow high-quality single crystals of the compound, which can be a challenging and time-consuming process.

Were a crystal structure to be determined, it would provide definitive data on the solid-state conformation of this compound. This information would be invaluable for validating the results of computational methods like MD simulations and QM calculations, offering a complete picture of the molecule's structural characteristics.

Biochemical Roles and Enzymatic Interaction Studies of Sar Pro Oh and Derivatives

Investigations as Substrates or Inhibitors in Enzyme Systems

Peptides incorporating the Sar-Pro sequence have been investigated primarily as inhibitors of serine proteases, a class of enzymes essential for processes like blood coagulation. wikipedia.org Their structure allows them to interact with the enzyme's active site, either blocking it from binding its natural substrate or being cleaved themselves at a much slower rate. americanpeptidesociety.org

Thrombin, a key serine protease in the coagulation cascade, is a major target for the development of antithrombotic drugs. nih.govdrugbank.com Naturally occurring peptides serve as starting points for designing potent and specific thrombin inhibitors. nih.govmdpi.com One such peptide is Arg-Pro-Pro-Gly-Phe (RPPGF), a stable breakdown product of bradykinin (B550075) formed by the angiotensin-converting enzyme (ACE). nih.govphysiology.org

Research has shown that RPPGF acts as a competitive inhibitor of α-thrombin. physiology.org It interferes with thrombin's ability to cleave its substrates, including the chromogenic substrate Sar-Pro-Arg-paranitroanilide, with a determined inhibition constant (Kᵢ) of 1.75 ± 0.03 mM. physiology.org The inhibitory activity is specific to the sequence, as scrambled versions of the peptide show no effect. ahajournals.org This natural peptide has served as a lead structure for developing more potent synthetic inhibitors. nih.govmdpi.comcase.edu

Further structure-activity relationship (SAR) studies have led to the rational design of tetrapeptide analogues with the general sequence D-Phe-Pro-D-Arg-P1'-CONH₂, where the P1' position is varied. researchgate.netplos.org These modifications, particularly the use of D-amino acids, are intended to increase proteolytic stability and optimize binding affinity. researchgate.net The most effective of these non-covalent inhibitors feature small hydrophobic or polar amino acids at the P1' position, with the lead compound, D-Phe-Pro-D-Arg-D-Thr-CONH₂, exhibiting a Kᵢ of 0.92 µM. researchgate.net

The active site of an enzyme is the specific region where a substrate binds and catalysis occurs. royalsocietypublishing.org In serine proteases like thrombin, the active site contains a highly conserved catalytic triad (B1167595) of amino acids: histidine (His57), aspartate (Asp189), and serine (Ser195). physiology.orgrcsb.org Peptide inhibitors function by interacting with these and surrounding residues. researchgate.net

X-ray crystallography studies have provided detailed views of these interactions. nih.govrcsb.orgplos.org The bradykinin-derived peptide RPPGF binds to thrombin's active site by forming a parallel β-strand with residues Ser214-Gly216 and interacting directly with the catalytic triad. physiology.org Similarly, rationally designed inhibitors based on the D-Phe-Pro-D-Arg scaffold bind in a substrate-like manner. researchgate.net The positively charged D-Arg residue at the P1 position fits into the S1 specificity pocket of thrombin, forming a key interaction with the negatively charged Asp189 at the bottom of the pocket. researchgate.netspandidos-publications.com

Interestingly, different analogues can induce distinct changes in the active site. For instance, inhibitors with L-cysteine or D-threonine at the P1' position were found to disrupt the crucial hydrogen bond between His57 and Ser195 of the catalytic triad. researchgate.net In contrast, an analogue with a bulkier residue at P1' induced a geometry unfavorable for the catalytic action of Ser195, demonstrating that subtle changes to the inhibitor can significantly alter the mechanism of inhibition. researchgate.net

Thrombin Inhibition Studies and Mechanism of Action Analogues

Identification of Specific Binding Sites and Interaction Motifs

Beyond the general location of the active site, research has focused on identifying the specific binding sites and the patterns of amino acid interactions, known as interaction motifs, that govern inhibitor binding. nih.gov For thrombin, inhibitors can target the catalytic active site, exosite 1 (the fibrinogen recognition site), or exosite 2 (the heparin-binding site). spandidos-publications.comnih.govresearchgate.net The Sar-pro-OH derivatives and related peptide analogues primarily function by blocking the active site. physiology.orgempendium.com

The interaction motif for the D-Phe-Pro-Arg template involves the P3 D-Phe and P2 Pro residues positioning the peptide backbone correctly, while the P1 D-Arg anchors the inhibitor in the S1 pocket via its interaction with Asp189. researchgate.netspandidos-publications.com The high selectivity for specific amino acids at the P1' position indicates that the S1' pocket is a critical part of the interaction motif, favoring small polar or hydrophobic residues. plos.org

Furthermore, some peptides exhibit a dual-binding mechanism. The RPPGF peptide not only interacts with the active site of thrombin but also binds to the exodomain of Protease-Activated Receptor 1 (PAR1) and PAR4, which are thrombin's receptors on platelets. ahajournals.orgumich.edu This binding to the receptor's cleavage site provides a secondary mechanism of inhibition, preventing the receptor activation that leads to platelet aggregation. umich.edu This demonstrates that a single peptide can contain motifs that interact with both an enzyme and its substrate receptor.

Modulation of Biochemical Pathways by this compound Containing Peptides

By inhibiting key enzymes, peptides containing the Sar-Pro motif can modulate entire biochemical pathways, leading to broader physiological effects. frontiersin.org This is particularly evident in their regulation of proteases involved in coagulation and their influence on cellular signaling cascades.

Proteases are essential for all life, but their activity must be tightly controlled to prevent unwanted degradation of proteins. mdpi.com The inhibition of a specific protease by a peptide is a form of biological regulation. Peptides like RPPGF and its synthetic analogues act as direct, competitive inhibitors of thrombin, thereby regulating its enzymatic activity within the blood coagulation pathway. americanpeptidesociety.orgphysiology.org

The development of protease-resistant analogues, such as those containing D-amino acids, is a key strategy in this field. researchgate.net By resisting degradation from other proteases in the biological environment, these modified peptides can function as more stable and long-lasting regulators of their target enzyme. americanpeptidesociety.org This enhanced stability makes them more effective modulators of protease-dependent pathways. americanpeptidesociety.org

Cellular signaling cascades are sequences of molecular events that transmit signals from the cell exterior to the interior, often culminating in a change in gene expression or cellular function. nih.gov These pathways frequently involve G protein-coupled receptors (GPCRs) and the generation of second messengers. nih.govx-mol.com

Peptides derived from the kallikrein-kinin system, such as bradykinin and its metabolite RPPGF, are integral components of these signaling networks. nih.govphysiology.orgahajournals.org Bradykinin itself acts through its B1 and B2 receptors, which are GPCRs that couple to Gq proteins and calcium signaling. x-mol.complos.org The renin-angiotensin system and the kallikrein-kinin system are often in a delicate balance, with the ability to cross-talk and regulate each other's signaling pathways to control processes like blood pressure. oup.comaai.org

The RPPGF peptide, as a product of bradykinin metabolism by ACE, is positioned at the crossroads of these major signaling pathways. physiology.orgmdpi.com It has been shown to have biological activities beyond simple thrombin inhibition, such as protecting against the effects of lipopolysaccharide in vivo, suggesting it modulates inflammatory signaling pathways. physiology.orgkarger.com Furthermore, RPPGF's ability to block thrombin's activation of PAR1 and PAR4 receptors on platelets directly interferes with the signaling cascade that leads to platelet aggregation and thrombosis. case.eduumich.edu This indicates that this compound containing peptides and their analogues can act as modulators of complex cellular signaling events initiated by proteases.

Structure Activity Relationship Sar Investigations of Sar Pro Oh Analogs

Design Principles for Modulating Biochemical Activity

The design of analogs of a lead compound like Sar-pro-OH is guided by established principles aimed at systematically modifying its structure to optimize its interaction with a biological target. nih.gov A primary goal is to identify the key chemical moieties, or "pharmacophores," responsible for the desired activity and to understand the spatial and electronic requirements of the target's binding site. nih.gov The modification of lead compounds into more effective agents is a rational approach that involves substituting specific chemical groups with other functional groups (isosteres) that possess similar chemical and physical characteristics, often leading to comparable biological effects. upc.edu

Key design strategies include:

Isosteric and Bioisosteric Replacements: Swapping atoms or groups with replacements that have similar size, shape, and electronic properties to probe their importance and fine-tune activity. upc.edu

Homologation: Lengthening or shortening alkyl chains to optimize hydrophobic interactions with the target.

Functional Group Modification: Altering functional groups to change properties such as hydrogen bonding capacity, charge, and polarity. For instance, modifying the terminal carboxyl group of this compound to an amide or ester can impact its binding and cell permeability.

Introduction of Conformational Constraints: Rigidifying the flexible peptide backbone to lock it into a bioactive conformation, which can enhance binding affinity by reducing the entropic penalty of binding. acs.orgunmc.edu

Pharmacokinetic Optimization: Designing analogs with improved characteristics such as metabolic stability, solubility, and the ability to cross biological barriers like the blood-brain barrier. google.com

These principles are applied iteratively; a set of analogs is designed and synthesized, their biological activity is measured, and the resulting SAR data informs the design of the next generation of compounds. upc.edu

Computational SAR Methodologies

Computational methods have become indispensable in modern drug discovery for accelerating the SAR exploration process. uni-bonn.de These in silico techniques allow for the rapid evaluation of virtual compounds, helping to prioritize synthetic efforts toward the most promising candidates. nih.gov For peptide analogs, these methods are crucial for understanding complex interactions and conformational behaviors. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistically significant mathematical relationship between the chemical structures of a series of compounds and their biological activity. oup.com The fundamental premise is that the structure of a chemical dictates its physicochemical properties, which in turn determine its biological activity. oup.com For this compound analogs, a QSAR model would correlate molecular descriptors—numerical representations of chemical properties—with a measured biological endpoint, such as inhibitory concentration (IC₅₀) or binding affinity (Kᵢ). acs.orgtandfonline.com

The process involves calculating a wide range of descriptors for a set of analogs with known activities. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), or topological. tandfonline.com Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build an equation that best describes the data. tandfonline.com

A robust QSAR model is characterized by strong statistical parameters:

r² (Coefficient of determination): Indicates how well the model fits the training data.

q² or r²(CV) (Cross-validated r²): Measures the model's internal predictive ability. scirp.org

Predictive r²: Assesses the model's ability to predict the activity of an external test set of compounds not used in model generation. scirp.org

The resulting QSAR equation can identify which physicochemical properties are most influential for activity, providing valuable insights for designing new, more potent analogs. tandfonline.com

Table 1: Example of a QSAR Model for Dipeptide Analog Activity This interactive table illustrates hypothetical descriptors and their contribution to a QSAR model for a series of dipeptide analogs.

| Analog | Log(1/IC₅₀) (Observed) | LogP (Hydrophobicity) | Molecular Weight (MW) | Dipole Moment (Debye) | Log(1/IC₅₀) (Predicted) |

|---|---|---|---|---|---|

| This compound | 4.5 | -1.5 | 186.2 | 2.1 | 4.6 |

| Ala-pro-OH | 4.8 | -1.2 | 186.2 | 2.5 | 4.9 |

| Phe-pro-OH | 5.9 | 0.5 | 262.3 | 3.2 | 5.8 |

| Sar-Thz-OH | 5.1 | -0.8 | 204.3 | 2.9 | 5.2 |

| Sar-Pip-OH | 4.9 | -0.5 | 200.2 | 1.9 | 4.8 |

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand, e.g., a this compound analog) when bound to a second molecule (the receptor, e.g., an enzyme or protein target). nih.govnih.gov The process involves placing the ligand into the binding site of the protein and evaluating the fit using a scoring function, which estimates the binding free energy. mdpi.com Docking can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts between the ligand and specific amino acid residues in the active site. nih.govmdpi.com This information is invaluable for SAR, as it helps explain why certain structural modifications enhance or diminish activity. plos.org

Following docking, Molecular Dynamics (MD) simulations can be employed to study the stability and conformational dynamics of the ligand-receptor complex over time. nih.gov An MD simulation calculates the motion of every atom in the system, providing a detailed view of how the ligand and protein interact and adapt to each other. nih.gov Key parameters analyzed from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial position, indicating the stability of the complex. nih.govplos.org

Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual residues, highlighting flexible or rigid regions of the protein upon ligand binding.

Together, docking and MD simulations provide an atomistic-level understanding of ligand binding that can guide the rational design of analogs with improved affinity and selectivity. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Experimental Approaches to SAR

While computational methods provide powerful predictive tools, experimental approaches are essential for validating these predictions and generating the empirical data upon which SAR models are built. researchgate.net This involves the chemical synthesis of designed analogs and their subsequent evaluation in biological assays. researchgate.net

A cornerstone of experimental SAR in peptide chemistry is the systematic modification of the constituent amino acid residues. nih.gov For a dipeptide like this compound, this involves synthesizing a library of analogs where the sarcosine (B1681465) and proline residues are individually replaced by other natural or non-natural amino acids. frontiersin.org This approach allows chemists to probe the importance of side-chain properties such as size, polarity, charge, and hydrogen-bonding capability at each position. rsc.org

One common technique is "alanine scanning," where each residue is systematically replaced with alanine (B10760859) to determine the contribution of its side chain to the binding affinity. A significant drop in activity upon substitution suggests the original side chain is critical for interaction with the target. nih.gov Further substitutions can explore more subtle effects; for example, replacing proline with other cyclic amino acids can probe the importance of ring size and conformation. upc.edunih.gov The resulting activity data, often expressed as IC₅₀ or Kᵢ values, directly reveal the structure-activity relationship. acs.org

Table 2: SAR of Dipeptide Analogs via Systematic Residue Modification This interactive table shows hypothetical inhibitory activity (Kᵢ) data for analogs of a lead dipeptide, illustrating the impact of modifying each amino acid position.

| Position 1 (X) | Position 2 (Y) | Analog (X-Y-OH) | Inhibitory Constant (Kᵢ, nM) | Fold Change vs. Lead |

|---|---|---|---|---|

| Sarcosine (Sar) | Proline (Pro) | This compound (Lead) | 150 | 1.0 (Reference) |

| Glycine (B1666218) (Gly) | Proline (Pro) | Gly-Pro-OH | 320 | 0.47x |

| Alanine (Ala) | Proline (Pro) | Ala-Pro-OH | 125 | 1.2x |

| Phenylalanine (Phe) | Proline (Pro) | Phe-Pro-OH | 55 | 2.7x |

| Sarcosine (Sar) | Hydroxyproline (Hyp) | Sar-Hyp-OH | 90 | 1.67x |

| Sarcosine (Sar) | Thiazolidine-4-carboxylic acid (Thz) | Sar-Thz-OH | 210 | 0.71x |

| Sarcosine (Sar) | Pipecolic Acid (Pip) | Sar-Pip-OH | 180 | 0.83x |

Peptides are often highly flexible molecules that can adopt numerous conformations in solution, only one of which may be the "bioactive conformation" responsible for binding to a biological target. upc.edu The process of binding requires the peptide to adopt this specific shape, which is entropically unfavorable. Conformational restriction is a powerful design strategy that aims to pre-organize the peptide into its bioactive shape, thereby reducing the entropic cost of binding and potentially increasing potency and selectivity. acs.orgunmc.edu

For this compound analogs, several methods can be used to impose conformational constraints:

Backbone Cyclization: Covalently linking the N-terminus to the C-terminus to create a cyclic peptide, which drastically reduces conformational freedom.

Side-Chain-to-Backbone Cyclization: Creating a covalent bond between a side chain and the peptide backbone.

Incorporation of Constrained Amino Acids: Proline itself is a conformationally restricted amino acid due to its cyclic side chain. upc.edu Using other non-natural constrained amino acids, such as those with bicyclic structures or additional methyl groups, can further rigidify the backbone. rsc.orgresearchgate.net

Peptide Bond Isosteres: Replacing the flexible amide bond with a more rigid surrogate, such as a trans-alkene or a triazole ring, can lock in a specific geometry. upc.edu

By synthesizing and testing a series of conformationally restricted analogs, researchers can deduce the features of the bioactive conformation and develop highly potent and selective ligands. acs.orgnih.gov

Systematic Modification of Amino Acid Residues

Elucidation of Essential Structural Elements for Specific Interactions

The exploration of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry and chemical biology, providing critical insights into how the specific structural features of a molecule determine its biological activity. nih.gov For the dipeptide Sarcosyl-Proline (this compound), understanding these relationships involves systematically analyzing how modifications to its constituent parts—the N-terminal sarcosine residue, the central proline ring, and the C-terminal carboxylic acid—influence its interactions with biological targets. While a comprehensive SAR profile for this compound against a single target is not consolidated in one place, analysis of research on analogous structures provides a clear picture of the essential structural elements governing its potential interactions.

The N-Terminal Sarcosine Moiety: Role of the N-Acyl and N-Methyl Groups

The group attached to the proline nitrogen is a critical determinant of biological activity. Studies on various N-acyl-L-proline derivatives have demonstrated that both the nature and the stereochemistry of this N-terminal portion are pivotal for specific interactions.

| Compound | N-Acyl Group | Relative Root Elongation (%)* |

| Control | - | 100 |

| 1 | Benzoyl- | 195 |

| 2 | 2-Fluorobenzoyl- | 240 |

| 3 | N-(2-Fluorobenzoyl)-L-proline methyl ester | 270 |

| 4 | 1-Naphthoyl- | 70 |

| 5 | 2-Naphthoyl- | 160 |

| Activity of methyl esters of the N-acyl-L-proline derivatives on lettuce seedling root growth at 10 ppm. Data sourced from tandfonline.com. |

Further emphasizing the importance of the N-terminal region, studies on peptide mimicry have explored the replacement of standard amino acids with aza-amino acids. In the development of allosteric modulators for the prostaglandin (B15479496) F2α receptor, a systematic study of aza-amino acyl proline analogs demonstrated sensitive relationships between the modulator's activity and its structure. nih.gov The examination of aza-Gly-Pro and aza-Phe-Pro analogs showed that even subtle changes in the N-terminal side chain have profound effects on biological outcomes, underscoring the precise structural requirements at this position for effective receptor modulation. nih.gov

The N-methyl group of the sarcosine (N-methylglycine) residue itself is a key structural feature. In a study focused on developing peptides to selectively target cancer cells, a cyclic peptide containing a Pro-Arg-Sar -Pro-Arg-Pro sequence (HILR-025) was engineered. probiologists.com The substitution of a glycine residue in the parent compound with sarcosine contributed to a significant improvement in specific activity, indicating that the N-methyl group likely plays a role in optimizing the peptide's conformation for target binding or enhancing its metabolic stability. probiologists.com

The Proline Ring: Conformational Rigidity and Ring Size

The five-membered pyrrolidine (B122466) ring of proline is a unique structural element among amino acids. Its constrained nature significantly restricts the conformational freedom of the peptide backbone, which is often a crucial factor for high-affinity and specific binding to biological targets. The conformation of the proline ring itself, as well as its size, are essential features for molecular recognition.

The C-Terminal Carboxylic Acid: A Key Interaction Point

Stereochemistry: The Importance of L-Proline

The stereochemistry of the chiral center in proline is almost universally critical for biological activity. The vast majority of naturally occurring peptides and their receptors have evolved to recognize the L-isomers of amino acids. Studies on N-acyl-proline derivatives consistently use L-proline to achieve their biological effects, and deviation from this configuration typically leads to a dramatic loss of activity. tandfonline.com Similarly, research on prostaglandin F2α receptor modulators based on aza-amino acyl proline structures relies on the specific stereoisomers to achieve the desired activity. nih.gov This indicates that the spatial arrangement of the carboxylate group and the pyrrolidine ring relative to the peptide backbone is precisely defined for optimal interaction. The use of D-proline would invert this arrangement, disrupting the established binding mode and likely rendering the analog inactive.

Molecular Interactions of Sar Pro Oh with Biological Macromolecules

Protein-Peptide Binding Studies

Research into the interaction of Sar-pro-OH with specific proteins has provided quantitative data on its binding affinity. One notable example is its interaction with the intestinal H+/peptide symporter, PEPT1. This transporter is responsible for the uptake of di- and tripeptides from the diet. The affinity of various peptides for PEPT1 is a critical determinant of their absorption. Studies investigating the inhibitory potential of different peptides on the transport of a radiolabeled substrate are commonly used to determine these binding affinities, often expressed as an inhibition constant (Ki).

In a study characterizing the structural parameters that influence interaction with PEPT1, the affinity of this compound was quantified. The results demonstrated a specific, measurable interaction between the dipeptide derivative and the transporter.

Table 1: Affinity of this compound for the Intestinal Peptide Transporter PEPT1

| Compound | Target Protein | Affinity (K |

|---|

Biophysical Methods for Characterizing Macromolecular Complexes

To understand the thermodynamics and kinetics of this compound binding to macromolecules, various biophysical techniques are employed. While specific studies applying Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or detailed Fluorescence Spectroscopy assays exclusively to this compound are not extensively documented in recent literature, these methods represent the gold standard for characterizing such interactions.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the binding event. For the interaction of this compound with a target protein, ITC would reveal not just how tightly it binds, but also the primary thermodynamic forces (enthalpic or entropic) driving the association.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor binding events in real-time. In a typical SPR experiment, a target protein is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. The binding of this compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This method provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated.

Fluorescence Spectroscopy in Binding Assays

Fluorescence spectroscopy is a versatile method for studying peptide-protein binding. The technique can be used in several ways. If the target protein has intrinsic fluorescence (e.g., from tryptophan or tyrosine residues), the binding of this compound might quench or enhance this fluorescence, and the magnitude of this change can be used to determine the binding affinity. Alternatively, either this compound or the target protein could be labeled with an extrinsic fluorophore. Changes in the fluorescence signal upon complex formation would then be monitored to characterize the binding interaction.

Understanding Non-Covalent Interaction Profiles (Hydrogen Bonding, Hydrophobic Interactions)

The stability of the this compound-protein complex is dictated by a combination of non-covalent interactions. Early nuclear magnetic resonance (NMR) studies on related compounds, such as Z-Sar-Pro-OH, highlighted the importance of hydrogen bonding in stabilizing specific conformations. scribd.com The cis-trans isomerization around the sarcosine-proline peptide bond is influenced by the ability to form intramolecular hydrogen bonds. scribd.com When this compound binds to a protein, these same forces are critical for intermolecular recognition.

Hydrogen Bonding: The amide and carbonyl groups of the peptide backbone, as well as the terminal carboxyl group of this compound, are potential hydrogen bond donors and acceptors. These can form crucial hydrogen bonds with complementary residues in the protein's binding pocket, contributing significantly to the specificity and stability of the interaction. Studies on related molecules have shown that pH can affect the ability to form hydrogen bonds, thereby influencing the conformational equilibrium. scribd.com

Hydrophobic Interactions: The pyrrolidine (B122466) ring of the proline residue and the N-methyl group of the sarcosine (B1681465) residue provide hydrophobic character to the this compound molecule. These nonpolar groups can interact favorably with hydrophobic patches within the protein's binding site, driven by the entropically favorable release of ordered water molecules from the nonpolar surfaces into the bulk solvent.

Advanced Analytical Methodologies in Sar Pro Oh Research

Chromatographic Separation and Purification Techniques

Chromatographic methods are central to the isolation and purification of Sar-pro-OH from synthesis reaction mixtures and biological samples. These techniques separate molecules based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of dipeptides like this compound due to its high resolution and sensitivity. nih.gov Reversed-phase HPLC (RP-HPLC) is the most commonly employed mode for peptide separation. nih.gov In this method, a non-polar stationary phase, typically octadecylsilane (B103800) (C18) bonded to silica (B1680970) particles, is used in conjunction with a polar mobile phase. acs.orgnih.gov

The separation of proline-containing peptides is often achieved using a gradient elution, where the concentration of an organic modifier (like acetonitrile) in the aqueous mobile phase is gradually increased. acs.orgnih.govgoogle.com This gradient allows for the effective separation of compounds with varying hydrophobicities. The mobile phase frequently contains an ion-pairing agent, such as trifluoroacetic acid (TFA), which enhances peak sharpness and resolution by forming neutral ion pairs with the charged peptide molecules. nih.gov

For detection, UV detectors are commonly set at wavelengths between 210 and 220 nm, where the peptide bond absorbs light. For enhanced sensitivity and specificity, particularly for quantification in complex mixtures, pre-column derivatization with a chromophoric or fluorophoric reagent can be employed. google.cominnovareacademics.in Reagents such as phenyl isothiocyanate (PITC) react with the N-terminal amino group of the dipeptide, yielding a derivative that can be detected at a higher wavelength (e.g., 254 nm), minimizing interference from other matrix components. google.com

Table 1: Representative HPLC Conditions for Dipeptide Analysis Applicable to this compound

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) nih.gov |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water nih.gov |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724) nih.gov |

| Elution | Gradient acs.orgnih.govgoogle.com |

| Flow Rate | 0.8 - 1.2 mL/min innovareacademics.in |

| Detection | UV at 210-220 nm or 254 nm (with derivatization) google.com |

| Derivatization Reagent | Phenyl isothiocyanate (PITC) google.com |

This table presents a generalized set of HPLC conditions based on methods used for similar proline-containing peptides.

Capillary Electrophoresis (CE) offers an alternative and complementary separation technique to HPLC. free.fr It separates molecules based on their charge-to-size ratio in an electric field. researchgate.net CE is known for its high efficiency, short analysis times, and minimal sample consumption. oup.com

For the analysis of small peptides like this compound, Capillary Zone Electrophoresis (CZE) is the most common mode. researchgate.net The separation is typically performed in fused-silica capillaries. sciex.com To achieve optimal separation of peptides, the pH of the background electrolyte (BGE) is a critical parameter. capes.gov.br Operating at a low pH (around 2.5) ensures that the carboxyl groups are protonated and the peptides carry a net positive charge, maximizing differences in their electrophoretic mobility. capes.gov.br The BGE often consists of a simple buffer like phosphate (B84403) or formate. free.frresearchgate.net

Controlling the temperature of the capillary is crucial for reproducibility, as mobility can change with temperature fluctuations. sciex.com Detection is usually accomplished by on-column UV absorbance, similar to HPLC. oup.com

Table 2: General Capillary Electrophoresis Parameters for Dipeptide Separation

| Parameter | Condition |

| Capillary | Fused-silica (e.g., 50 µm i.d.) oup.comsciex.com |

| Background Electrolyte (BGE) | Acidic buffer (e.g., 20 mM phosphate, pH 2.5) capes.gov.br |

| Applied Voltage | 15 - 25 kV oup.com |

| Temperature | Controlled, e.g., 22-25 °C oup.com |

| Injection | Hydrodynamic or Electrokinetic |

| Detection | Indirect or Direct UV (e.g., 200-225 nm) oup.com |

This table outlines typical CE parameters for the analysis of small peptides.

High-Performance Liquid Chromatography (HPLC)

Hyphenated Techniques for Comprehensive Analysis

Hyphenating chromatographic separation with mass spectrometry provides unparalleled specificity and sensitivity, enabling definitive identification and quantification of analytes in complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the analysis of non-volatile and thermally labile compounds like dipeptides. sigmaaldrich.commdpi.com Following separation by HPLC, the analyte is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. ESI generates protonated molecular ions, [M+H]⁺, with minimal fragmentation, allowing for accurate mass determination. For this compound, LC-MS can confirm its molecular weight and provide information about its purity. Tandem mass spectrometry (LC-MS/MS) can further enhance specificity by monitoring the fragmentation of the parent ion into characteristic product ions, a technique known as Selected Reaction Monitoring (SRM). nih.gov This is particularly useful for quantifying low levels of the dipeptide in biological fluids. nih.gov For instance, methods developed for the related dipeptide Glycyl-sarcosine (Gly-Sar) demonstrate the high sensitivity of UPLC-MS/MS for quantification in cell lysates. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of dipeptides, but it requires a chemical derivatization step to increase their volatility and thermal stability. sigmaaldrich.com A common derivatization strategy involves esterification of the carboxyl group followed by acylation of the amino group. mdpi.comnih.gov For example, derivatization with reagents like N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) can be used, which adds a tBDMS group to reactive functional groups. northwestern.edu Another approach involves creating methyl ester and pentafluoropropionic (PFP) amide derivatives. mdpi.comnih.gov While more complex due to the derivatization requirement, GC-MS can offer excellent chromatographic resolution. researchgate.net

Table 3: Comparison of Hyphenated Techniques for this compound Analysis

| Feature | LC-MS | GC-MS |

| Sample Volatility | Not required | Required (derivatization needed) sigmaaldrich.com |

| Derivatization | Generally not necessary restek.com | Mandatory mdpi.comnih.gov |

| Ionization Source | Electrospray Ionization (ESI) | Electron Impact (EI) or Chemical Ionization (CI) mdpi.comnorthwestern.edu |

| Primary Use | Identification and quantification in biological matrices nih.gov | Purity assessment and analysis in less complex mixtures researchgate.net |

| Sensitivity | Very high, especially with MS/MS nih.gov | High, dependent on derivatization efficiency |

Development of Novel Assays for Quantifying Biochemical Activity

A key area of this compound research involves understanding its interaction with biological systems, particularly peptide transporters like PEPT1. guidetopharmacology.orgresearchgate.net The development of assays to quantify this biochemical activity is crucial.

One common approach is to use competitive binding or transport assays. acs.orgnih.gov In these assays, the ability of this compound to inhibit the transport of a known, labeled substrate is measured. The substrate can be radiolabeled (e.g., with ¹⁴C or ³H) or fluorescently tagged. researchgate.netoup.com For example, the uptake of a radiolabeled dipeptide like [¹⁴C]Gly-Sar can be measured in a cell line expressing the transporter of interest (e.g., Caco-2 cells, which express PEPT1). mun.caphysiology.org The experiment is then repeated in the presence of varying concentrations of unlabeled this compound. A decrease in the uptake of the labeled substrate indicates that this compound is competing for the same transporter. mun.ca From this data, an inhibition constant (Ki) or an IC₅₀ value can be determined, which quantifies the affinity of this compound for the transporter.

More direct assays can involve synthesizing a labeled version of this compound itself and measuring its uptake directly. Another approach involves using techniques like isothermal titration calorimetry (ITC) to measure the thermodynamic parameters of binding between this compound and a purified transporter protein or its binding domain. plos.orgox.ac.uk

Table 4: Methodologies for Assessing Biochemical Activity of this compound

| Assay Type | Principle | Measured Parameter | Example Substrate |

| Competitive Transport Assay | Inhibition of a labeled substrate's transport into cells expressing a specific transporter (e.g., PEPT1). mun.ca | IC₅₀ or Ki | [¹⁴C]Glycyl-sarcosine mun.caphysiology.org |

| Direct Uptake Assay | Measurement of the uptake of a labeled version of this compound into cells. | Transport rate (Vmax), Michaelis-Menten constant (Km) | Labeled this compound |

| Isothermal Titration Calorimetry (ITC) | Measurement of heat changes upon binding of this compound to a purified transporter protein. plos.org | Dissociation constant (Kd), binding enthalpy (ΔH) | Purified PEPT1 protein ox.ac.uk |

| Membrane Depolarization Assay | Measurement of changes in membrane potential upon electrogenic transport of the peptide. acs.org | Rank of functional transport | N/A |

This table summarizes various assay formats used to quantify the interaction of dipeptides with biological transporters.

Future Research Directions and Translational Perspectives Academic Focus

Exploration of Undiscovered Biochemical Pathways Involving Sar-pro-OH Motifs

The precise biochemical pathways in which this compound motifs are endogenously involved remain largely unexplored. While sarcosine (B1681465) and hydroxyproline, components related to this compound, have been observed in metabolic contexts, such as their correlation with lactate (B86563) in cases of metformin (B114582) intoxication researchgate.net, the specific roles of the this compound dipeptide itself are not yet fully elucidated. Research indicates the broad importance of proline-containing peptides, for instance, as inhibitors of prolyl oligopeptidase (POP), an enzyme implicated in various biological processes including cellular growth and differentiation, inflammation, and neurodegenerative disorders tandfonline.com.

Future investigations should employ advanced analytical techniques, such as targeted metabolomics and proteomics, to identify and quantify this compound and its derivatives in diverse biological matrices. This could involve:

Enzymatic Processing : Identifying enzymes that synthesize, modify, or degrade this compound. This would involve screening for peptidases that recognize the Sar-Pro bond and investigating the conditions under which these reactions occur.

Signaling Roles : Exploring whether this compound acts as a signaling molecule or a precursor to larger peptides with signaling functions. Given the known roles of other small peptides in modulating various biological activities, this compound might participate in uncharacterized peptide-mediated signaling pathways.

Metabolic Intermediates : Determining if this compound serves as a transient intermediate in broader metabolic cycles, potentially linking sarcosine and proline metabolism in novel ways. The intricate nature of biochemical pathways, where proteins interact in specific ways to maintain organismal function, suggests that even small molecules like dipeptides can play critical, yet undiscovered, roles researchgate.net.

Understanding these pathways could reveal novel physiological functions for this compound, potentially linking it to cellular regulation, stress responses, or developmental processes.

Rational Design of Next-Generation Peptidomimetic Scaffolds based on this compound

Peptidomimetics are compounds designed to mimic the biological activity of peptides while often possessing improved properties such as enhanced stability, bioavailability, and cell permeability wikipedia.org. The this compound motif presents an attractive scaffold for the rational design of next-generation peptidomimetics due to the unique conformational constraints imposed by proline and the N-methylation of sarcosine.

Key aspects for future research in this area include:

Conformational Control : Proline's cyclic structure restricts backbone flexibility, often inducing turns or kinks in peptide chains beilstein-journals.org. Sarcosine's N-methylation can further influence conformational preferences and reduce susceptibility to enzymatic degradation wikipedia.org. Rational design efforts can leverage these features to create peptidomimetics that precisely mimic the bioactive conformations of larger, more complex peptides.

Structure-Activity Relationship (SAR) Studies : Detailed SAR studies are crucial to understand how modifications to the this compound core influence its interaction with biological targets. This involves systematically varying side chains, incorporating unnatural amino acids, or altering the backbone to optimize binding affinity, selectivity, and pharmacokinetic properties frontiersin.orgacs.orgrsc.org.

Scaffold Hopping : Utilizing this compound as a starting point for scaffold hopping, a strategy in drug discovery to identify novel chemical entities with similar biological activity but different core structures bhsai.orgnih.govacs.org. This approach can lead to compounds with improved drug-like properties and circumvent intellectual property issues. For instance, replacing the peptide bond with heterocyclic synthons can enhance enzymatic stability .

Targeted Therapeutics : Designing this compound-based peptidomimetics to selectively target specific receptors or enzymes involved in disease pathways. The constrained nature of the this compound motif can facilitate the development of highly selective ligands, reducing off-target effects.

The development of such peptidomimetics could lead to novel therapeutic agents with enhanced efficacy and desirable pharmacological profiles.

Integration of Multi-Omics Data for Systems-Level Understanding of Peptide Function

A holistic understanding of the biological function of peptides, including those containing this compound motifs, necessitates the integration of multi-omics data. Multi-omics approaches combine information from various molecular levels, such as genomics, transcriptomics, proteomics, metabolomics, lipidomics, and epigenomics, to provide a comprehensive view of biological systems and their underlying regulatory networks nih.govcreative-proteomics.comelifesciences.orgstandardbio.commdpi.com.

For this compound, integrating multi-omics data could involve:

Correlating Expression Profiles : Linking the presence or abundance of this compound (or peptides containing this motif) with changes in gene expression (transcriptomics), protein levels (proteomics), and metabolic flux (metabolomics). This can help identify the biological contexts and pathways where this compound plays a role elifesciences.orgstandardbio.com.

Identifying Regulatory Networks : Using bioinformatics tools and computational models to construct regulatory networks that illustrate how this compound influences or is influenced by other biomolecules. This can reveal the complex interplay between the dipeptide and cellular processes creative-proteomics.com.

Disease Association : Investigating the changes in this compound levels or related pathways in various disease states. Multi-omics can help identify biomarkers or therapeutic targets by revealing molecular signatures associated with specific conditions mdpi.com.

Functional Annotation : Employing multi-omics data to infer or confirm the functional roles of this compound by observing its impact on cellular phenotypes, protein-protein interactions, or metabolic outputs. Proteomics, in particular, can shed light on protein interactions and modifications, which are crucial for understanding peptide function standardbio.com.

By integrating these diverse data types, researchers can move beyond isolated observations to build a systems-level understanding of this compound's biological significance, paving the way for a more complete picture of its involvement in health and disease.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Sar-pro-OH, and how can researchers ensure reproducibility?

- Methodological Answer :

-

Synthesis : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry. Monitor coupling efficiency via Kaiser test or HPLC .

-

Purification : Apply reverse-phase HPLC (RP-HPLC) with a C18 column, using gradients of acetonitrile/water (0.1% TFA). Validate purity (>95%) via mass spectrometry (MS) and NMR .

-

Reproducibility : Document all reaction conditions (temperature, solvent ratios, coupling agents) and share raw spectral data in supplementary materials .

- Example Data Table :

| Step | Parameter | Optimal Condition | Validation Method |

|---|---|---|---|

| Coupling | Resin Swelling | DCM, 30 min | Visual Inspection |

| Deprotection | 20% Piperidine/DMF | 2 × 10 min | HPLC Retention Time Shift |

| Cleavage | TFA/TIS/Water (95:2.5:2.5) | 2 hr, RT | MS (Expected m/z: [M+H]+) |

Q. How should researchers design experiments to characterize this compound’s stability under varying pH conditions?

- Methodological Answer :

- Experimental Design : Prepare buffered solutions (pH 2–12) and incubate this compound at 37°C. Sample aliquots at 0, 24, 48, and 72 hr.

- Analysis : Quantify degradation via RP-HPLC and identify byproducts using high-resolution MS. Use Arrhenius kinetics to model stability .

- Controls : Include a non-buffered control and validate pH with calibrated electrodes .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported bioactivity across different cell lines?

- Methodological Answer :

-

Hypothesis Testing : Compare experimental conditions (e.g., cell density, serum concentration, incubation time) from conflicting studies .

-

Dose-Response Curves : Generate EC50 values across multiple cell lines (e.g., HEK293, HeLa) using standardized MTT assays. Normalize data to internal controls (e.g., housekeeping genes) .

-

Meta-Analysis : Systematically review literature to identify confounding variables (e.g., solvent used for dissolution, endotoxin levels) .

- Example Data Table :

| Cell Line | EC50 (µM) | Solvent | Serum (%) | Reference |

|---|---|---|---|---|

| HEK293 | 12.3 ± 1.2 | DMSO | 10 | Study A |

| HeLa | 8.7 ± 0.9 | PBS | 2 | Study B |

Q. What computational strategies are effective for modeling this compound’s interaction with target proteins?

- Methodological Answer :

- Docking : Use AutoDock Vina with flexible side-chain residues in the binding pocket. Validate with molecular dynamics (MD) simulations (GROMACS) .

- Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding affinity. Cross-validate with experimental SPR (surface plasmon resonance) data .

- Limitations : Address force field inaccuracies by comparing multiple parameter sets (e.g., CHARMM vs. AMBER) .

Data Analysis and Integrity

Q. How should researchers address variability in this compound’s NMR spectral data across labs?

- Methodological Answer :

- Standardization : Use deuterated solvents (e.g., DMSO-d6) from the same supplier. Calibrate spectrometers with TMS or DSS .

- Collaborative Validation : Share raw FID files via repositories like Zenodo for independent reprocessing .

- Statistical Tools : Apply principal component analysis (PCA) to identify outlier spectra caused by instrumental drift .

Q. What frameworks are recommended for formulating hypothesis-driven research questions on this compound?

- Methodological Answer :

- P-E/I-C-O Framework : Define Population (e.g., cancer cells), Exposure/Intervention (this compound dosage), Comparison (untreated controls), Outcome (apoptosis rate) .

- Feasibility Check : Pilot studies to assess SAR (structure-activity relationship) and cytotoxicity thresholds .

- Peer Review : Submit research questions to platforms like Open Science Framework (OSF) for pre-study feedback .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.